4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a dioxane ring and a cyclohexene ring, with a methyl group attached to the dioxane ring. The compound’s structure imparts distinct chemical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the reaction of a suitable dioxane derivative with a cyclohexene precursor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties .
Mechanism of Action
The mechanism of action of 4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.5]decane: A structurally related compound with similar chemical properties.
7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene: Another spirocyclic compound with a different substitution pattern.
1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid pinacol ester: A boronic acid derivative with applications in organic synthesis .
Uniqueness
4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one stands out due to its specific spirocyclic structure and the presence of a methyl group, which imparts unique chemical reactivity and biological activity. Its distinct properties make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
88400-12-8 |
---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one |
InChI |
InChI=1S/C9H12O3/c1-7-2-4-11-9(7)6-8(10)3-5-12-9/h3,5,7H,2,4,6H2,1H3 |
InChI Key |
WXCGLGCWNDKDBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC12CC(=O)C=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.